

# Synthesis of 6-Amino-1-methyl-5-nitrosouracil from 6-amino-1-methyluracil

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## Compound of Interest

Compound Name: 6-Amino-1-methyl-5-nitrosouracil

Cat. No.: B114625

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## Technical Guide: Synthesis of 6-Amino-1-methyl-5-nitrosouracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **6-amino-1-methyl-5-nitrosouracil** from its precursor, 6-amino-1-methyluracil. This synthesis is a key step in the preparation of various biologically active molecules, including xanthine derivatives. This document details the experimental protocol, summarizes key quantitative data, and illustrates the reaction mechanism and experimental workflow.

## Introduction

**6-Amino-1-methyl-5-nitrosouracil** is a crucial synthetic intermediate. The introduction of a nitroso group at the C-5 position of the uracil ring opens up pathways for further chemical modifications, most notably the reduction to a diamine, which can then be cyclized to form fused heterocyclic systems. This route, a cornerstone of the Traube purine synthesis, is widely employed in the development of therapeutic agents. The synthesis involves the electrophilic substitution of a hydrogen atom at the electron-rich C-5 position of the 6-amino-1-methyluracil ring by a nitrosonium ion generated *in situ* from sodium nitrite in an acidic medium.

## Physicochemical Data

The key quantitative data for the starting material and the final product are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of 6-Amino-1-methyluracil (Starting Material)

Property	Value	Reference(s)
CAS Number	2434-53-9	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	141.13 g/mol	<a href="#">[1]</a>
Appearance	White to off-white crystalline powder	
Melting Point	>300 °C	<a href="#">[1]</a>
Solubility	Sparingly soluble in water	

Table 2: Physicochemical Properties of **6-Amino-1-methyl-5-nitrosouracil** (Product)

Property	Value	Reference(s)
CAS Number	6972-78-7	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>4</sub> O <sub>3</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	170.13 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Rose-red or violet crystalline powder	
Melting Point	>300 °C	<a href="#">[5]</a> <a href="#">[6]</a>
Solubility	Soluble in DMSO	<a href="#">[7]</a>

Table 3: Spectroscopic Data for 6-Amino-1-methyluracil (Starting Material)

<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	<sup>13</sup> C NMR (Solvent not specified)
δ 3.10 (s, 3H, N-CH <sub>3</sub> )	δ 28.5 (N-CH <sub>3</sub> )
δ 4.85 (s, 1H, C5-H)	δ 78.1 (C5)
δ 6.45 (s, 2H, -NH <sub>2</sub> )	δ 151.7 (C4)
δ 10.15 (s, 1H, N3-H)	δ 156.4 (C2)
δ 163.5 (C6)	

Note: NMR data for the starting material is sourced from spectral databases.[\[1\]](#)

Note on Product Characterization: While extensive physicochemical data is available for **6-amino-1-methyl-5-nitrosouracil**, detailed experimental <sup>1</sup>H and <sup>13</sup>C NMR spectroscopic data were not found in the surveyed scientific literature. Characterization is typically confirmed by melting point, elemental analysis, and IR spectroscopy.

## Experimental Protocol: Nitrosation of 6-Amino-1-methyluracil

This protocol is adapted from a well-established procedure for the nitrosation of 6-aminouracil.

Materials:

- 6-Amino-1-methyluracil
- Glacial Acetic Acid
- Sodium Nitrite (NaNO<sub>2</sub>)
- Distilled Water
- Ice
- Magnetic Stirrer and Stir Bar

- Reaction Flask (e.g., 250 mL round-bottom flask)
- Dropping Funnel
- Büchner Funnel and Filter Paper
- Beakers

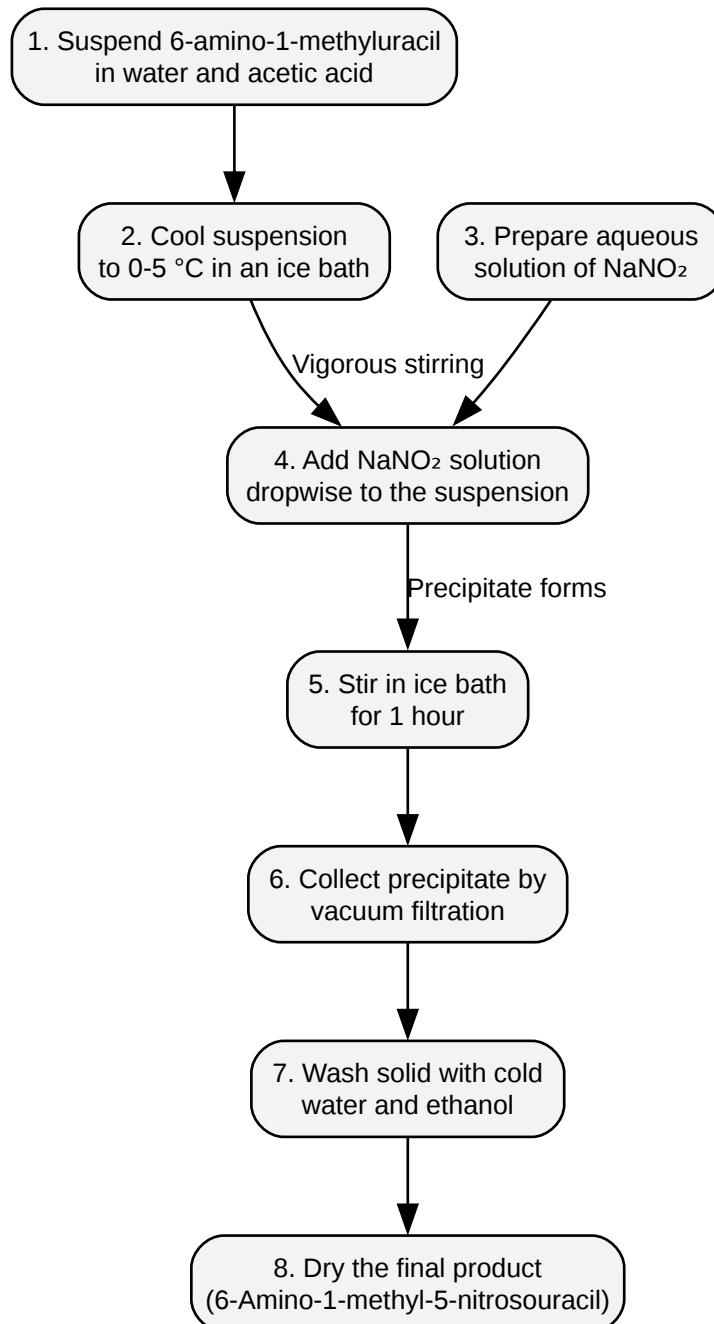
**Procedure:**

- In a 250 mL reaction flask, suspend 10.0 g of 6-amino-1-methyluracil in 100 mL of water.
- To the stirred suspension, add 10 mL of glacial acetic acid.
- Cool the flask in an ice bath to reduce the temperature of the mixture to 0-5 °C.
- In a separate beaker, prepare a solution of 5.4 g of sodium nitrite in 20 mL of water.
- Transfer the sodium nitrite solution to a dropping funnel.
- Add the sodium nitrite solution dropwise to the cooled and vigorously stirred suspension of 6-amino-1-methyluracil over a period of 30 minutes. Maintain the reaction temperature below 10 °C throughout the addition.
- Upon addition of the sodium nitrite, a rose-red or violet precipitate of **6-amino-1-methyl-5-nitrosouracil** will form almost immediately.
- After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture in the ice bath for an additional 1 hour to ensure the reaction goes to completion.
- Collect the colored precipitate by vacuum filtration using a Büchner funnel.
- Wash the collected solid with two portions of 25 mL of cold distilled water, followed by a wash with 25 mL of cold ethanol to remove residual acetic acid and salts.
- Dry the product under vacuum or in a desiccator to a constant weight. A typical yield for this reaction is expected to be in the range of 90-95%.

# Reaction Mechanism and Experimental Workflow

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps and the overall experimental workflow are illustrated in the diagrams below.

Caption: Reaction mechanism for the C-5 nitrosation of 6-amino-1-methyluracil.



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